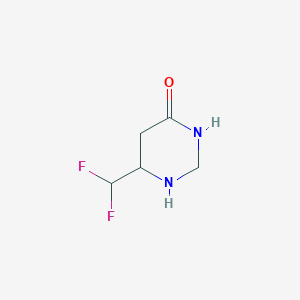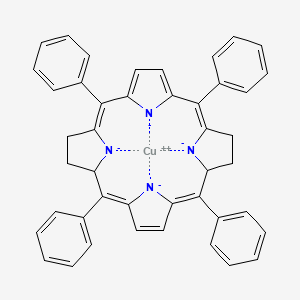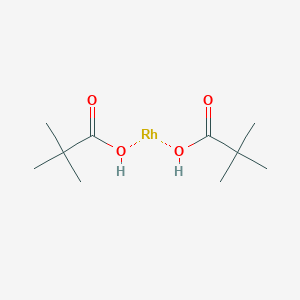
Rhodium(II) trimethylacetate, dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodium(II) trimethylacetate dimer, also known as tetrakis(pentanoato)dirhodium, is a coordination compound with the chemical formula ([[(CH_3)_3CCO_2]_2Rh]_2). This compound is notable for its distinctive green color and its role as a catalyst in various chemical reactions. It is composed of two rhodium atoms bridged by four trimethylacetate ligands, forming a dimeric structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rhodium(II) trimethylacetate dimer can be synthesized through the reaction of rhodium(III) chloride hydrate with trimethylacetic acid in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of rhodium(II) trimethylacetate dimer follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in specialized facilities equipped to handle the stringent requirements of rhodium chemistry .
Analyse Chemischer Reaktionen
Types of Reactions: Rhodium(II) trimethylacetate dimer is known to undergo various types of reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states, often involving the cleavage of the dimeric structure.
Substitution: Ligands in the compound can be substituted with other ligands, altering its reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents or other ligands.
Major Products Formed:
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium species.
Substitution: New rhodium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Rhodium(II) trimethylacetate dimer has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which rhodium(II) trimethylacetate dimer exerts its effects involves the coordination of the rhodium centers with substrates, facilitating various chemical transformations. The rhodium atoms act as catalytic centers, enabling reactions such as C-H activation and cyclopropanation. The trimethylacetate ligands help stabilize the rhodium centers and influence the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Rhodium(II) acetate dimer: Similar in structure but with acetate ligands instead of trimethylacetate.
Rhodium(II) triphenylacetate dimer: Contains triphenylacetate ligands, offering different reactivity and applications.
Rhodium(II) trifluoroacetate dimer: Features trifluoroacetate ligands, which can significantly alter its chemical properties.
Uniqueness: Rhodium(II) trimethylacetate dimer is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other rhodium(II) dimers. Its trimethylacetate ligands offer steric hindrance and electronic effects that influence its catalytic behavior .
Eigenschaften
Molekularformel |
C10H20O4Rh |
|---|---|
Molekulargewicht |
307.17 g/mol |
IUPAC-Name |
2,2-dimethylpropanoic acid;rhodium |
InChI |
InChI=1S/2C5H10O2.Rh/c2*1-5(2,3)4(6)7;/h2*1-3H3,(H,6,7); |
InChI-Schlüssel |
ZBRMHDOFHUMGCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


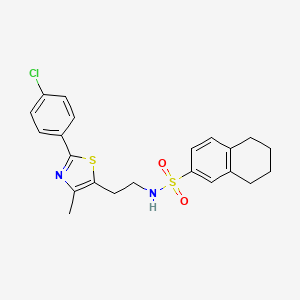
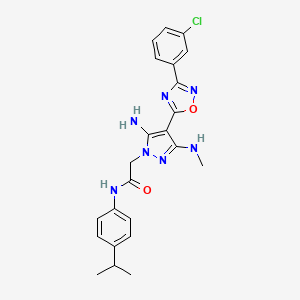
![N-[2-(4-chlorophenyl)ethyl]-3-[11-(2,5-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B12344495.png)
![N-(3-fluoro-4-methylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12344499.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B12344505.png)
![N-(3-acetylphenyl)-2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12344518.png)
![ethyl 2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-5H-1,3-thiazol-5-ide-4-carboxylate](/img/structure/B12344524.png)
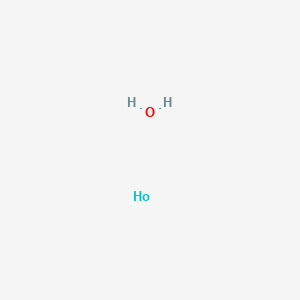
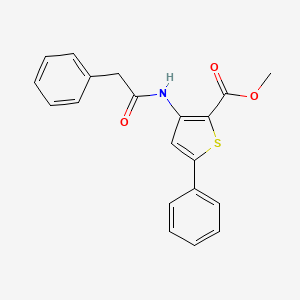
![N-(4-fluorophenyl)-2-{(2Z)-3-(3-methoxypropyl)-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12344542.png)
![calcium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12344548.png)
![tetrasodium;3-[[4-[[4-[(2E)-2-(6-amino-1-oxo-3-sulfonatonaphthalen-2-ylidene)hydrazinyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12344559.png)
